![molecular formula C7H7N3OS B1298028 4H-thieno[3,2-b]pyrrole-5-carbohydrazide CAS No. 119448-43-0](/img/structure/B1298028.png)

4H-thieno[3,2-b]pyrrole-5-carbohydrazide

説明

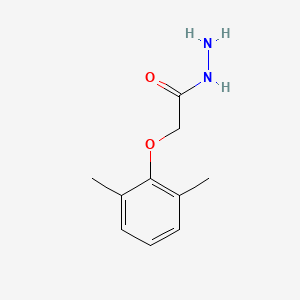

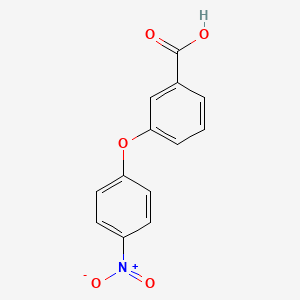

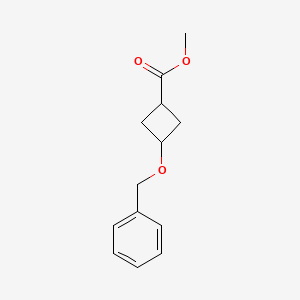

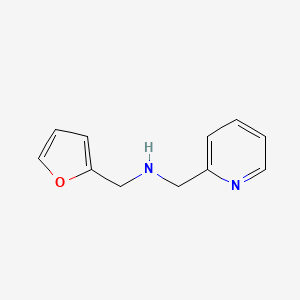

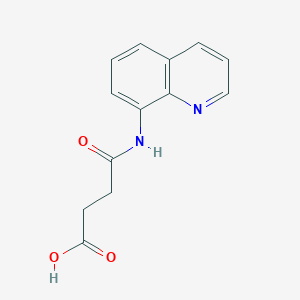

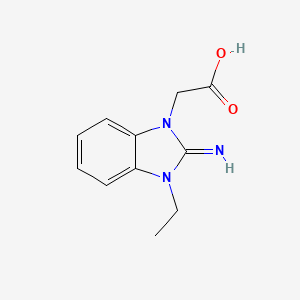

4H-thieno[3,2-b]pyrrole-5-carbohydrazide is a chemical compound that belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals. The compound features a thieno[3,2-b]pyrrole core, which is a bicyclic structure containing both sulfur and nitrogen atoms, and a carbohydrazide functional group attached to it .

Synthesis Analysis

The synthesis of 4H-thieno[3,2-b]pyrrole derivatives has been explored in several studies. A key approach involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with different alkylating agents, followed by transformations of the carboxylate group into various reactive functionalities . Additionally, acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with different acyl chlorides has been reported to afford mixed bis-acylhydrazines . These synthetic routes are crucial for the development of novel heterocyclic compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of 4H-thieno[3,2-b]pyrrole derivatives is characterized by the presence of a thieno[3,2-b]pyrrole core. The conformational properties of related compounds, such as hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, have been explored using X-ray diffraction studies, which provide insights into the three-dimensional shape of these molecules . Although the exact molecular structure analysis of this compound is not detailed in the provided papers, similar analytical techniques can be applied to determine its conformation.

Chemical Reactions Analysis

The chemical reactivity of this compound involves its ability to undergo further chemical transformations. For instance, the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate yields a complex derivative, showcasing the compound's potential for chemical modifications . Other reactions include intramolecular cyclizations and amide bond formation, which are key steps in the synthesis of combinatorial libraries containing the 4H-thieno[3,2-b]pyrrole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the heterocyclic core and the substituents attached to it. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. While the provided papers do not explicitly discuss the physical and chemical properties of this compound, studies on related heterocyclic compounds can provide valuable information on properties such as solubility, stability, and reactivity .

科学的研究の応用

Synthesis and Structural Properties

Synthesis Techniques : 4H-thieno[3,2-b]pyrrole-5-carbohydrazide is synthesized through various reactions, including alkylation, transformation of carboxylate groups, and intramolecular cyclizations. This process forms a part of creating novel heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole derivatives (Ilyin et al., 2007).

Derivative Formation : Acylation of 4H-thieno[3,2-b]pyrrole-5-carbohydrazides leads to the formation of mixed bis-acylhydrazines and other derivatives. This process is essential for creating various chemical structures for further applications (Torosyan et al., 2020).

Self-Condensation into Bis(Thienopyrrolyl)Methanes : N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, obtained from methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes, showing the compound's reactivity and potential in polymer chemistry (Torosyan et al., 2018).

Biological and Pharmacological Applications

Inhibition of Virus Replication : Thieno[3,2-b]pyrroles, including derivatives of 4H-thieno[3,2-b]pyrrole, have been identified as allosteric inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase. These compounds exhibit potent affinity for the enzyme, blocking viral RNA replication (Ontoria et al., 2006).

Antimicrobial Activity : Some derivatives of this compound show high antimicrobial activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans. This highlights their potential in developing new antimicrobial agents (Sytnik et al., 2018).

Electronic and Photovoltaic Applications

Dye-Sensitized Solar Cells : Derivatives of 4H-thieno[3,2-b]pyrrole have been used in the synthesis of sensitizers for dye-sensitized solar cells. These cells exhibit high photocurrent due to strong light harvesting capability, showcasing the compound's utility in renewable energy technologies (Wang et al., 2017).

Organic Semiconductors : Thieno[3,2-b]pyrrole, as a nonconventional semiconducting building block, is effective in synthesizing organic semiconductors with tunable optical properties. This application is significant in the field of materials science and electronic devices (Stefan et al., 2018).

作用機序

Target of Action

The primary targets of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide are alphaviruses such as the chikungunya virus . It also targets lysine-specific demethylases (LSD1/KDM1A) , which play a crucial role in regulating histone methylation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits a broad spectrum of antiviral activity by inhibiting alphaviruses . Additionally, it reversibly inhibits LSD1/KDM1A, which regulates histone methylation . This inhibition disrupts the normal function of these enzymes, leading to changes in gene expression.

Biochemical Pathways

The compound affects the biochemical pathways associated with viral replication and histone methylation. By inhibiting alphaviruses, it disrupts the viral replication process . By inhibiting LSD1/KDM1A, it alters the histone methylation status, leading to changes in gene transcription .

Result of Action

The inhibition of alphaviruses and LSD1/KDM1A by this compound leads to a decrease in viral replication and changes in gene expression, respectively . These changes at the molecular and cellular levels could potentially lead to therapeutic effects, such as antiviral and anticancer activities .

将来の方向性

The future directions for research on 4H-thieno[3,2-b]pyrrole-5-carbohydrazide could involve further exploration of its antiviral properties, as well as its potential applications in oncology . Additionally, further studies could explore the synthesis of new derivatives and their potential biological activities .

特性

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERMXJDKQVOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354387 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119448-43-0 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)